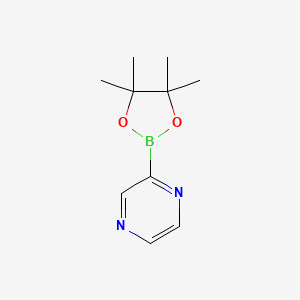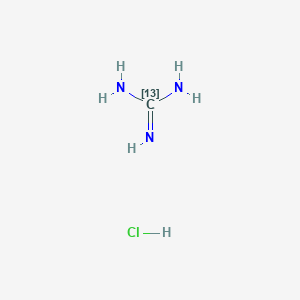
3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid
Overview
Description
3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid, also known as Fmoc-amino acid, is a widely used chemical compound in scientific research. This compound is a derivative of the amino acid glycine and is commonly used in the synthesis of peptides and proteins. Fmoc-amino acid is a powerful tool in the field of biochemistry and has a wide range of applications.
Mechanism of Action
The mechanism of action of 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid is related to its ability to act as a protecting group. During the synthesis of peptides and proteins, 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid is used to protect the amino group of the amino acid residue. This allows for the selective activation of the carboxylic acid group, which can then be used to form peptide bonds.
Biochemical and Physiological Effects:
3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid itself does not have any significant biochemical or physiological effects. However, the peptides and proteins synthesized using 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid can have a wide range of effects on biological systems. These effects can include enzyme inhibition, receptor activation, and modulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid in lab experiments is its versatility. It can be used to synthesize peptides and proteins with a wide range of sequences and functionalities. Additionally, 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid is relatively easy to work with and can be synthesized using standard laboratory equipment.
One limitation of using 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid is its cost. 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid is relatively expensive compared to other amino acids and protecting groups. Additionally, the synthesis of 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid can be time-consuming and requires specialized knowledge and equipment.
Future Directions
There are several future directions for the use of 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid in scientific research. One potential direction is the development of new protecting groups that can be used in the synthesis of peptides and proteins. Additionally, 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid can be used in the development of new therapeutic agents, such as peptide-based drugs.
Conclusion:
In conclusion, 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid is a powerful tool in the field of biochemistry and has a wide range of applications. Its ability to act as a protecting group makes it an essential component in the synthesis of peptides and proteins. While there are limitations to its use, 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid will continue to be an important tool in scientific research for years to come.
Scientific Research Applications
3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid is widely used in scientific research for the synthesis of peptides and proteins. Peptides and proteins are essential molecules in biological systems and play a critical role in various physiological processes. 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid acid is used to create peptide and protein sequences that can be used to study the structure and function of these molecules.
properties
IUPAC Name |
3,3,3-trifluoro-2-[[formyl(methyl)amino]methyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-10(3-11)2-4(5(12)13)6(7,8)9/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUAFIXYDMFHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(=O)O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584502 | |
| Record name | 3,3,3-Trifluoro-2-{[formyl(methyl)amino]methyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870703-89-2 | |
| Record name | 3,3,3-Trifluoro-2-{[formyl(methyl)amino]methyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-Formyl-N-methylamino)-2-(trifluoromethyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)





![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)




